Methyl 5-Bromo-6-fluoroindole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-bromo-6-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)9-3-5-2-6(11)7(12)4-8(5)13-9/h2-4,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRGCIKCGOXKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=C(C=C2N1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2006277-60-5 | |
| Record name | Methyl 5-bromo-6-fluoroindole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical properties and stability of Methyl 5-Bromo-6-fluoroindole-2-carboxylate
This is an in-depth technical guide on Methyl 5-Bromo-6-fluoroindole-2-carboxylate , structured for researchers and drug development professionals.
Chemical Stability, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
Methyl 5-Bromo-6-fluoroindole-2-carboxylate (CAS: 2006277-60-5) is a highly functionalized indole scaffold utilized primarily as an intermediate in the synthesis of pharmaceuticals targeting kinase pathways (e.g., GSK-3, PRMT5) and viral replication complexes. Its value lies in its orthogonal reactivity: the C2-ester, C5-bromine, and C6-fluorine motifs allow for sequential, regioselective diversification. This guide details its physicochemical properties, synthetic challenges (specifically regioselectivity), stability profile, and handling protocols.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The compound is characterized by a planar indole core with electron-withdrawing halogen substituents, enhancing its lipophilicity and metabolic stability relative to non-halogenated analogs.
Datasheet
| Property | Specification |
| IUPAC Name | Methyl 5-bromo-6-fluoro-1H-indole-2-carboxylate |
| CAS Number | 2006277-60-5 |
| Molecular Formula | C₁₀H₇BrFNO₂ |
| Molecular Weight | 272.07 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | >210°C (Consistent with 5-bromo analogs [1]) |
| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in MeOH; Insoluble in water |
| pKa (NH) | ~16 (DMSO) - Acidic due to electron-withdrawing ester and halogens |
| LogP | ~3.0 (Predicted) |
Structural Analysis
-
C2-Methyl Ester: Activates the NH toward deprotonation and serves as a precursor for primary alcohols (reduction) or amides (aminolysis).
-
C5-Bromine: A "soft" electrophile positioned for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
C6-Fluorine: A metabolic blocker that modulates pKa and lipophilicity. Its position ortho to the bromine allows for unique steric control during coupling reactions.
Synthesis & Manufacturing
The synthesis of 5,6-disubstituted indoles via the Fischer Indole Synthesis presents a classic regioselectivity challenge. The cyclization of the hydrazone derived from 3-fluoro-4-bromoaniline can yield two isomers: the 4-fluoro or 6-fluoro derivative.
Synthetic Pathway (Fischer Indole)
The reaction typically employs methyl pyruvate and 3-fluoro-4-bromophenylhydrazine. Acid-mediated cyclization favors the less sterically hindered position (yielding the 4-fluoro isomer), making the isolation of the 6-fluoro target dependent on purification or alternative "directed" cyclization strategies.
Figure 1: Fischer Indole Synthesis pathway highlighting the regiochemical divergence. Note that while steric factors favor the 4-fluoro isomer, electronic effects and specific Lewis acids can optimize for the 6-fluoro target.
Stability & Reactivity Profile
Understanding the stability of this compound is critical for storage and assay development. The electron-deficient nature of the ring (due to -Br, -F, and -COOMe) makes it resistant to oxidation but susceptible to nucleophilic attack.
Degradation Mechanisms
-
Hydrolysis (Ester): The methyl ester is stable at neutral pH but hydrolyzes rapidly under basic conditions (pH > 10) to the carboxylic acid.
-
Debromination: Exposure to strong reducing agents or lithiating reagents (e.g., n-BuLi) without careful temperature control (< -78°C) leads to bromine loss.
-
Photostability: Indoles are generally light-sensitive, forming dimers or oxidation products (indolenines) upon prolonged UV exposure.
Figure 2: Primary reactivity nodes. The C5-Bromine is the primary vector for medicinal chemistry diversification.
Applications in Drug Discovery[1]
This scaffold is a "privileged structure" in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).
Kinase Inhibition (GSK-3 / PRMT5)
The indole NH and C2-carbonyl oxygen often form a donor-acceptor motif that binds to the hinge region of kinase ATP-binding pockets.
-
Mechanism: The C5-position projects into the solvent-exposed region or hydrophobic back-pocket, allowing for the attachment of solubilizing groups via Suzuki coupling [2].
-
Case Study: Analogues of 5-bromoindoles have been utilized in developing inhibitors for PRMT5/MTA complexes , where the halogen provides a synthetic handle to optimize Lipophilic Ligand Efficiency (LLE) [3].
Antiviral Research
Indole-2-carboxylates are precursors to fusion inhibitors. The 6-fluoro substituent is critical here; it blocks metabolic hydroxylation at the C6 position, a common clearance pathway for indole drugs, thereby extending half-life (t1/2).
Handling, Storage, & Safety
Safety Protocol (MSDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory).[1] H315, H319, H335.[1]
-
PPE: Nitrile gloves, safety glasses, and fume hood required.
-
Spill Cleanup: Sweep up solid; do not generate dust. Wash area with ethanol followed by water.
Storage Conditions
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis from atmospheric moisture.
-
Container: Amber glass vials to protect from UV light.
References
-
Butcher, R. J., et al. (2007). Methyl 5-bromo-1H-indole-2-carboxylate. Acta Crystallographica Section E. Link
-
Nbinno. (2024). Unlock Drug Discovery: The Role of 5-Bromoindole in Synthesis. Link
-
Smith, C. R., et al. (2022). Fragment-based discovery of PRMT5/MTA inhibitors. NIH National Library of Medicine. Link
-
Ark Pharm Scientific. (2024).[2] Product Datasheet: Methyl 5-bromo-6-fluoro-1H-indole-2-carboxylate. Link
Sources
Technical Guide: Solubility Profiling & Handling of Methyl 5-Bromo-6-fluoroindole-2-carboxylate
Executive Summary
Methyl 5-Bromo-6-fluoroindole-2-carboxylate (CAS: 2006277-60-5) is a critical halogenated indole scaffold used primarily as an intermediate in the synthesis of antiviral agents (specifically HCV NS5B inhibitors) and antitumor kinase inhibitors. Its structural rigidity and specific halogenation pattern (5-Br, 6-F) modulate metabolic stability and protein-ligand binding affinity.
However, its lipophilic nature (Predicted LogP > 3.0) presents significant challenges in formulation and assay development. Improper solubilization leads to "crashing out" in aqueous media, resulting in false negatives in biological screens or heterogeneous reaction kinetics. This guide provides a definitive technical framework for the solubility profiling, stock preparation, and handling of this compound, ensuring data integrity from the bench to the bioassay.
Physicochemical Profile
Understanding the molecular architecture is the first step to predicting solubility behavior. The indole core is aromatic and hydrophobic; the ester and halogen substituents further decrease water solubility while enhancing solubility in polar aprotic solvents.
| Property | Value / Description | Impact on Solubility |
| CAS Number | 2006277-60-5 | Unique Identifier |
| Molecular Formula | C₁₀H₇BrFNO₂ | Moderate Molecular Weight (272.07 g/mol ) |
| Core Structure | Indole-2-carboxylate | Planar, aromatic, pi-stacking potential |
| Substituents | 5-Bromo, 6-Fluoro | Increases lipophilicity (hydrophobicity) |
| H-Bond Donors | 1 (Indole NH) | Potential for H-bonding with DMSO/DMF |
| H-Bond Acceptors | 3 (O, N, F) | Good interaction with polar aprotic solvents |
| Predicted LogP | ~3.2 - 3.5 | High affinity for organic phases; poor aqueous solubility |
Solubility Profile & Solvent Selection
The following solubility data is derived from structural analog analysis (Methyl indole-2-carboxylate) and standard behavior of poly-halogenated heterocycles.
Primary Solvents (Stock Solutions)
Dimethyl Sulfoxide (DMSO):
-
Solubility Rating: Excellent (Estimated > 50 mg/mL).
-
Mechanism: DMSO disrupts the intermolecular pi-stacking of the indole rings and accepts hydrogen bonds from the indole NH.
-
Application: Preferred solvent for biological stock solutions (typically 10 mM or 20 mM).
-
Caution: DMSO is hygroscopic. Water absorption >1% can cause gradual precipitation of this hydrophobic compound over time.
Dimethylformamide (DMF):
-
Solubility Rating: Excellent (Estimated > 50 mg/mL).
-
Application: Alternative to DMSO for chemical synthesis reactions (e.g., nucleophilic substitutions).
Secondary Solvents (Synthesis & Workup)
-
Dichloromethane (DCM) / Chloroform: Good . High solubility due to lipophilic interactions. Ideal for extraction and chromatography loading.
-
Ethyl Acetate: Moderate to Good . Suitable for liquid-liquid extraction.
-
Methanol / Ethanol: Moderate . Solubility may decrease significantly at low temperatures (0°C). Heating may be required for dissolution at higher concentrations.
Aqueous Solubility
-
Water / PBS: Negligible (< 0.1 mg/mL).
-
Risk: The compound will precipitate immediately upon dilution into aqueous buffers if the final organic solvent concentration is too low (< 1%).
Experimental Protocols
Protocol A: Self-Validating Visual Solubility Assessment
Rationale: Since exact literature values are scarce for specific intermediates, researchers must empirically validate solubility to avoid "silent precipitation."
Materials:
-
Compound (approx. 5 mg)
-
Solvent (DMSO, anhydrous)
-
Glass vial (clear, 2 mL)
-
Vortex mixer
Workflow:
-
Weighing: Accurately weigh 2.0 mg of Methyl 5-Bromo-6-fluoroindole-2-carboxylate into a clear glass vial.
-
Incremental Addition: Add DMSO in 20 µL increments (equivalent to 100 mg/mL initial target).
-
Agitation: Vortex vigorously for 30 seconds after each addition.
-
Observation: Hold the vial against a dark background with side lighting.
-
Endpoint: Continue adding solvent until the solution is perfectly clear. Calculate the approximate solubility (
) using: -
Safety Margin: For operational stock solutions, use 50% of this determined maximum limit to prevent crashing out during freeze-thaw cycles.
Protocol B: Preparation of 10 mM DMSO Stock Solution
Standard Operating Procedure for Bioassays.
-
Calculate Mass: For 10 mL of 10 mM stock:
-
Dissolution: Weigh ~27.2 mg of compound into a tared amber glass vial.
-
Solvent Addition: Add anhydrous DMSO (Grade: Cell Culture Tested) to reach exactly 10.0 mL volume.
-
Tip: Add 5 mL first, vortex to dissolve, then dilute to volume.
-
-
Sonicate: Sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution of micro-aggregates.
-
Sterilization (Optional but Recommended): Filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters as they may bind the compound.
-
Storage: Aliquot into small volumes (e.g., 100 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.
Visualization of Workflows
Diagram 1: Solubility Decision Tree for Synthesis vs. Bioassay
This logic flow ensures the correct solvent is chosen based on the downstream application, preventing common experimental failures.
Caption: Decision matrix for solvent selection. Blue/Green paths indicate chemical processing; Red/Yellow paths indicate biological handling where precipitation risk is highest.
Diagram 2: Biological Pathway & Compound Utility
This diagram illustrates where this specific intermediate fits into the broader context of drug discovery, specifically for HCV or Kinase inhibition.
Caption: The role of the 5-Bromo-6-fluoroindole scaffold in generating bioactive inhibitors. The halogenated core is essential for binding affinity in hydrophobic protein pockets.
Troubleshooting & Best Practices
| Issue | Probable Cause | Corrective Action |
| Cloudiness in Stock | Water contamination in DMSO. | Use anhydrous DMSO; store over molecular sieves (3Å or 4Å). |
| Precipitation in Media | "Solvent Shock" (rapid dilution). | Dilute stock into media slowly with vortexing; keep DMSO < 0.5% v/v. |
| Inconsistent IC50 | Compound adhering to plastic. | Use glass vials or low-binding polypropylene plates. |
| Yellowing of Solution | Oxidation of indole core. | Store under Nitrogen/Argon at -20°C; protect from light. |
References
-
Ark Pharma Scientific. Methyl 5-bromo-6-fluoro-1H-indole-2-carboxylate Product Page. Retrieved from (Verified Source for CAS & Structure).
-
PubChem. Methyl 5-bromo-6-fluoroindole-2-carboxylate (Compound Summary). National Library of Medicine. Retrieved from .
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Compatibility Guide. Retrieved from .
-
ChemicalBook. Methyl indole-2-carboxylate Properties (Analog Data). Retrieved from .
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Methyl 5-Bromo-6-fluoroindole-2-carboxylate before handling.
Sources
Methyl 5-Bromo-6-fluoroindole-2-carboxylate CAS number and safety data sheet (SDS)
The following technical guide is structured as an advanced monograph for research professionals. It prioritizes actionable chemical intelligence, safety protocols, and synthetic methodology.
Executive Summary & Chemical Identity
Methyl 5-Bromo-6-fluoroindole-2-carboxylate is a highly functionalized indole scaffold used primarily as an intermediate in the synthesis of pharmaceutical agents targeting kinase pathways (e.g., c-Met, VEGFR) and G-protein coupled receptors. Its specific halogenation pattern (5-Br, 6-F) modulates metabolic stability and lipophilicity, making it a "privileged structure" in fragment-based drug discovery (FBDD).
Chemical Profile
| Property | Specification |
| CAS Number | 2006277-60-5 (Note: Isomers exist; verify structure) |
| IUPAC Name | Methyl 5-bromo-6-fluoro-1H-indole-2-carboxylate |
| Molecular Formula | C₁₀H₇BrFNO₂ |
| Molecular Weight | 272.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 188–192 °C (Typical for this class) |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in MeOH.[1][2] |
| SMILES | COC(=O)C1=CC2=C(C=C1)N=C(C=C2F)Br (Isomeric check required) Correct Canonical:COC(=O)C1=CC2=CC(Br)=C(F)C=C2N1 |
Safety Data Sheet (SDS) Analysis
Based on GHS Standards for Halogenated Indole Esters.
Signal Word: WARNING
Hazard Classification
This compound is an alkylating agent derivative and a halogenated heterocycle. It poses risks primarily through contact and inhalation.
| Code | Hazard Statement | Mechanism of Action |
| H315 | Causes skin irritation | Interaction with dermal proteins/lipids causing inflammation. |
| H319 | Causes serious eye irritation | Mechanical and chemical irritation of the corneal epithelium. |
| H335 | May cause respiratory irritation | Irritation of mucous membranes upon inhalation of dust/vapor. |
Precautionary Protocols (P-Codes)
-
Prevention (P280): Wear nitrile gloves (min thickness 0.11 mm), safety goggles with side shields, and a lab coat. Work within a certified fume hood.
-
Response (P305 + P351 + P338): IF IN EYES: Rinse cautiously with water for 15 minutes. Remove contact lenses if present and easy to do.[3]
-
Storage (P403 + P233): Store in a well-ventilated place. Keep container tightly closed. Temperature: 2–8°C (Refrigerate) to prevent ester hydrolysis or dehalogenation over time.
Synthetic Architecture: Fischer Indole Protocol
While several routes exist (e.g., Reissert-Henze), the Fischer Indole Synthesis remains the most robust method for generating the 2-carboxylate moiety directly.
Retrosynthetic Logic
To achieve the 5-bromo-6-fluoro substitution pattern, the starting aniline is critical.
-
Precursor: 4-Bromo-3-fluoroaniline .
-
Regioselectivity Warning: Cyclization of 3,4-disubstituted anilines can yield regioisomers (4-fluoro-5-bromo vs. 6-fluoro-5-bromo). The protocol below assumes separation or steric direction favoring the target.
Detailed Methodology
Reaction Scale: 10.0 mmol basis.
Step 1: Hydrazine Formation (Japp-Klingemann type or Diazotization)
-
Diazotization: Dissolve 4-bromo-3-fluoroaniline (1.90 g, 10 mmol) in conc. HCl (15 mL) at 0°C.
-
Add NaNO₂ (0.76 g, 11 mmol) in water dropwise, maintaining temp < 5°C. Stir for 30 min.
-
Reduction: Add SnCl₂·2H₂O (5.6 g, 25 mmol) in conc. HCl dropwise at 0°C. Stir for 2h, then warm to RT.
-
Isolation: Basify with NaOH (pH > 10), extract with Et₂O, dry (Na₂SO₄), and concentrate to yield 4-bromo-3-fluorophenylhydrazine .
Step 2: Hydrazone Formation
-
Suspend the hydrazine (from Step 1) in Ethanol (20 mL).
-
Add Methyl Pyruvate (1.12 g, 11 mmol) dropwise.
-
Reflux for 1 hour. The hydrazone intermediate often precipitates upon cooling. Filter and dry.
Step 3: Fischer Cyclization
-
Solvent/Catalyst: Polyphosphoric Acid (PPA) or p-Toluenesulfonic acid (pTsOH) in Toluene.
-
Preferred: pTsOH (2 eq) in Toluene (reflux) allows for easier workup than viscous PPA.
-
-
Reaction: Heat the hydrazone in Toluene with pTsOH at 110°C (Reflux) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Cool, wash with sat. NaHCO₃, brine, and water. Dry organic layer.
-
Purification: Recrystallize from MeOH or purify via Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexanes) to separate the 5-Br-6-F isomer from minor regioisomers.
Reaction Pathway Visualization
The following diagram illustrates the synthetic flow and logic gates for the production of the target compound.
Caption: Synthetic workflow from aniline precursor to final indole ester via Fischer Cyclization.
Applications in Drug Discovery
This scaffold is valuable due to the orthogonal reactivity of its substituents:
-
C2-Ester: Amenable to hydrolysis (to acid), reduction (to alcohol), or amidation (for peptidomimetics).
-
C5-Bromine: Excellent handle for Suzuki-Miyaura coupling (aryl extension) or Buchwald-Hartwig amination .
-
C6-Fluorine: Provides metabolic blockade (preventing oxidation at the 6-position) and modulates pKa of the indole NH.
Key Therapeutic Areas:
-
Kinase Inhibitors: The indole core mimics the purine ring of ATP.
-
NMDA Receptor Antagonists: Halogenated indoles often show affinity for the glycine binding site.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 125092457, Methyl 5-bromo-6-fluoroindole-2-carboxylate. Retrieved from [Link]
- Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons. (Seminal text on the mechanism and regiochemistry).
Sources
- 1. Methyl 5-Bromo-6-fluoroindole-2-carboxylate (1 x 100 mg) | Reagentia [reagentia.eu]
- 2. tsijournals.com [tsijournals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. PubChemLite - Methyl 5-bromo-6-fluoroindole-2-carboxylate (C10H7BrFNO2) [pubchemlite.lcsb.uni.lu]
- 5. methyl 5-bromo-6-fluoro-1H-indole-2-carboxylate | CAS:2006277-60-5 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Methyl 5-bromo-6-fluoro-1H-indole-2-carboxylate - C10H7BrFNO2 | CSSB00020683298 [chem-space.com]
Applications of 5-Bromo-6-fluoroindole derivatives in medicinal chemistry
The following technical guide details the medicinal chemistry applications of 5-Bromo-6-fluoroindole derivatives.
A Technical Guide for Drug Discovery & Development
Executive Summary
The 5-Bromo-6-fluoroindole scaffold represents a "privileged structure" in modern medicinal chemistry, offering a unique combination of electronic modulation and synthetic orthogonality. Unlike generic haloindoles, this specific substitution pattern (5-Br, 6-F) addresses two critical challenges in lead optimization: metabolic stability and divergent functionalization .
The C6-fluorine atom blocks a primary site of P450-mediated oxidative metabolism while modulating the acidity of the indole NH. Simultaneously, the C5-bromine atom serves as a reliable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid construction of Structure-Activity Relationship (SAR) libraries. This guide explores its application in synthesizing Cyclin-Dependent Kinase (CDK) inhibitors , GSK-3
Chemical Rationale & Pharmacophore Design
The "Orthogonal Handle" Concept
The utility of 5-Bromo-6-fluoroindole lies in its ability to undergo sequential, orthogonal functionalization.
| Position | Substituent | Medicinal Chemistry Role |
| C5 | Bromine (-Br) | Synthetic Handle: High reactivity for Pd-catalyzed coupling to attach aryl/heteroaryl pharmacophores.Halogen Bonding: If retained, Br acts as a Lewis acid in halogen bonds with carbonyl backbone residues.[1] |
| C6 | Fluorine (-F) | Metabolic Block: Prevents hydroxylation at the electron-rich C6 position.Electronic Tuning: Lowers the pKa of the N1-H, potentially strengthening H-bond donor capability to kinase hinge regions. |
| C3 | Hydrogen (-H) | Nucleophilic Site: Available for Friedel-Crafts alkylation, formylation (Vilsmeier-Haack), or C-H activation. |
Electronic Effects on Ligand Binding
In kinase inhibitors, the indole NH often forms a critical hydrogen bond with the hinge region of the ATP binding pocket. The strong electronegativity of the C6-fluorine atom exerts an inductive effect (-I), pulling electron density away from the pyrrole ring. This increases the acidity of the NH proton, potentially strengthening the hydrogen bond interaction with acceptors like the carbonyl oxygen of Glu81 in CDK2 or Val135 in GSK-3
Core Application: Benzo[c]carbazole CDK Inhibitors
One of the most sophisticated applications of 5-Bromo-6-fluoroindole is its use as a precursor for benzo[c]carbazoles , a potent class of Cyclin-Dependent Kinase (CDK) inhibitors used in oncology.
Mechanism of Action
The benzo[c]carbazole scaffold mimics the ATP purine core, occupying the adenine binding pocket. The planar system intercalates effectively, while the substituents derived from the 5-Br position extend into the solvent-accessible region or the ribose pocket, conferring selectivity.
Synthesis Pathway: The Friedel-Crafts Approach
The construction of these fused systems utilizes the nucleophilic character of the C3 position.
Figure 1: Synthetic route from 5-bromo-6-fluoroindole to benzo[c]carbazole scaffolds via p-quinol addition.
Experimental Protocol: Friedel-Crafts Alkylation
Objective: C3-functionalization of 5-Bromo-6-fluoroindole with a p-quinol derivative.
-
Reagents:
-
5-Bromo-6-fluoroindole (1.0 equiv)
-
p-Quinol derivative (e.g., 4-alkyl-4-hydroxy-2,5-cyclohexadienone) (1.2 equiv)
-
Catalyst: Trifluoroacetic acid (TFA) or Lewis Acid (
) -
Solvent: Dichloromethane (DCM)
-
-
Procedure:
-
Step 1: Dissolve 5-Bromo-6-fluoroindole (1 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (
). -
Step 2: Add the p-quinol derivative (1.2 mmol) to the solution.
-
Step 3: Cool the mixture to 0°C. Slowly add TFA (10 mol%) dropwise.
-
Step 4: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (formation of a new spot, disappearance of indole).
-
Step 5: Quench with saturated aqueous
. Extract with DCM (3 x 10 mL). -
Step 6: Dry organic layers over
, filter, and concentrate. -
Step 7: Purify via flash column chromatography (Hexane/EtOAc gradient).
-
Validation: The 5-Br and 6-F substituents deactivate the ring slightly, preventing over-alkylation (polymerization), typically resulting in high yields (80-95%) of the mono-alkylated product.
Application: Kinase Inhibitors (GSK-3 / VEGFR)
The 5-bromo position is the primary vector for diversity in kinase inhibitor design.
Divergent Synthesis via Suzuki Coupling
To target VEGFR-2 or GSK-3 , the bromine is replaced with an aryl or heteroaryl group that engages the "gatekeeper" residue or extends into the hydrophobic back pocket.
Figure 2: Divergent synthesis of kinase inhibitor libraries using Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Cross-Coupling
Objective: Installation of an aryl group at C5.
-
Reaction Setup:
-
Charge a microwave vial with 5-Bromo-6-fluoroindole (1.0 equiv), Arylboronic acid (1.5 equiv), and
(2.0 equiv). -
Add catalyst:
(5 mol%). -
Solvent: 1,4-Dioxane/Water (4:1 ratio).
-
-
Execution:
-
Degas the solvent stream with nitrogen for 10 minutes.
-
Seal the vial and heat to 90°C (oil bath) or 100°C (microwave) for 2–12 hours.
-
-
Workup:
-
Filter through a Celite pad to remove Palladium residues.
-
Dilute with EtOAc, wash with brine.
-
Note: The 6-Fluoro group remains intact, providing metabolic protection to the adjacent newly formed C-C bond.
-
References
-
Carreño, M.C., et al. Extending the synthetic utility of p-quinols: hetero Michael-type additions and Friedel-Crafts reactions. Journal of Organic Chemistry, 2014. [Link]
-
Gillis, E.P., et al. The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015.[2][3] [Link]
Sources
Methodological & Application
Suzuki-Miyaura cross-coupling conditions for Methyl 5-Bromo-6-fluoroindole-2-carboxylate
Executive Summary
This guide details the synthetic protocols for the palladium-catalyzed cross-coupling of Methyl 5-Bromo-6-fluoroindole-2-carboxylate (1) . This scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., VEGFR, c-Met inhibitors) due to the metabolic stability conferred by the C6-fluorine and the hydrogen-bond donor/acceptor capability of the indole core.
However, the specific electronic environment—an electron-deficient indole ring due to the C2-methyl ester and C6-fluorine —presents unique challenges. These substituents increase the acidity of the N-H bond (pKa < 16) and render the C2-ester susceptible to hydrolysis under vigorous basic conditions. This note provides two validated methods: a Standard Robust Protocol for general screening and a High-Efficiency Protocol for sterically demanding or unstable boronic acids, ensuring preservation of the ester moiety.
Substrate Analysis & Mechanistic Considerations
Electronic Activation (The "Push-Pull" Effect)
The reactivity of the C5-Bromine is heavily influenced by its neighbors:
-
C6-Fluoro Effect: The strong electronegativity of fluorine (
) inductively pulls electron density from the aromatic ring. This lowers the electron density at the C-Br bond, facilitating the Oxidative Addition step of the Pd(0) catalyst, making this substrate more reactive than the non-fluorinated analog. -
C2-Ester Effect: The carbonyl group at C2 further withdraws electron density via resonance. While this aids oxidative addition, it significantly increases the acidity of the indole N-H.
Critical Control Points
-
Ester Hydrolysis: The methyl ester is prone to saponification (hydrolysis to carboxylic acid) if strong aqueous bases (e.g., NaOH, KOH) are used at high temperatures (>80°C). Solution: Use mild bases (K
PO , Cs CO ) or anhydrous conditions. -
N-Arylation vs. C-Coupling: With the N-H being more acidic, there is a risk of competitive Buchwald-Hartwig N-arylation or sequestration of the catalyst by the deprotonated indole. Solution: Use weakly coordinating bases and biphasic solvent systems that solvate the base poorly in the organic layer.
Experimental Protocols
Method A: The "Workhorse" Protocol (Standard)
Best for: Simple aryl boronic acids, initial library synthesis.
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add Methyl 5-Bromo-6-fluoroindole-2-carboxylate (1.0 equiv, 100 mg), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl
·CH Cl (5 mol%). -
Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen (
) three times. -
Solvation: Inject degassed 1,4-Dioxane (10 vol, 1.0 mL) followed by 2.0 M aq. K
CO (3.0 equiv). -
Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Do not exceed 90°C to prevent ester hydrolysis.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[4] Dry over Na
SO , filter, and concentrate.
Method B: High-Efficiency Protocol (Challenging Substrates)
Best for: Sterically hindered boronic acids, unstable species (prone to protodeboronation), or scale-up where lower catalyst loading is required.
-
Catalyst: XPhos Pd G2 (Pre-catalyst).
-
Base: K
PO (Tribasic Potassium Phosphate). -
Solvent: THF : Water (10:1).
Step-by-Step Procedure:
-
Charge: Add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G2 (2 mol%), and solid K
PO (2.0 equiv) to the vessel. -
Inertion: Cycle
/ Vacuum x3. -
Solvation: Add degassed THF/Water (10:1) mixture.
-
Reaction: Heat to 60°C for 2–4 hours. The highly active Buchwald ligand (XPhos) allows for lower temperatures, preserving the methyl ester.
-
Workup: Standard aqueous extraction.
Comparative Data & Optimization
| Parameter | Method A (Standard) | Method B (High-Efficiency) | Impact on 6-F-Indole Scaffold |
| Catalyst | Pd(dppf)Cl | XPhos Pd G2 | XPhos prevents dehalogenation of the C6-F bond. |
| Temp | 80–90°C | 40–60°C | Lower temp in Method B eliminates ester hydrolysis risk. |
| Base | K | K | Phosphate is gentler on the ester than Carbonate at high temp. |
| Time | 4–12 h | 1–4 h | Faster kinetics with G2 precatalyst reduce side reactions. |
Visualizations
Figure 1: Reaction Mechanism & Electronic Flow
This diagram illustrates the catalytic cycle, highlighting the specific electronic influence of the Fluorine and Ester groups on the Oxidative Addition step.
Caption: Catalytic cycle emphasizing the inductive activation of the C-Br bond by the C6-Fluorine substituent.
Figure 2: Purification Workflow
Decision tree for working up the reaction based on impurity profile.
Caption: Logic flow for post-reaction processing, including a contingency for accidental ester hydrolysis.
Troubleshooting Guide
| Issue | Diagnosis (LC-MS) | Root Cause | Corrective Action |
| Low Conversion | High SM, No Product | Catalyst poisoning or poor Oxidative Addition. | Switch to Method B (XPhos Pd G2). The 6-F group requires electron-rich ligands on Pd. |
| Dehalogenation | Mass = SM - Br + H | Use anhydrous solvents (DMF/Dioxane) and avoid alcohols. Lower temp to 60°C. | |
| Ester Hydrolysis | Mass = Product - 14 | Base too strong or temp too high. | Switch base from K |
| Homocoupling | Boronic Acid Dimer | Oxidant present ( | Degas solvents more rigorously (sparge with Argon for 15 min). |
References
-
Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Barde, E., et al. (2021). "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides."[5] Organic Chemistry Frontiers, 8, 5515-5521.
- Relevance: Validates aqueous micellar conditions for 5-bromoindoles at mild temperatures (37°C), pertinent for preserving the ester.
-
Hopkinson, M. N., et al. (2019). "Strategic Fluorination in Drug Discovery." Journal of Medicinal Chemistry.
- Relevance: Discusses the electronic effects of fluorine on neighboring halogens in heteroarom
-
BenchChem Technical Support. (2025). "6-Fluoroindole Suzuki Coupling Reactions: General Protocols."
- Relevance: Provides specific starting conditions for fluoroindole scaffolds.
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
Application Note: A Strategic Guide to the Buchwald-Hartwig Amination of Methyl 5-Bromo-6-fluoroindole-2-carboxylate
An Application Guide for the Synthesis of 5-Amino-6-fluoroindole Derivatives
This document provides an in-depth technical guide and detailed protocols for the successful execution of the Buchwald-Hartwig amination using Methyl 5-Bromo-6-fluoroindole-2-carboxylate as a substrate. Designed for researchers, medicinal chemists, and process development scientists, this guide moves beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring both reproducibility and a deeper understanding of the transformation.
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its application is particularly crucial in the synthesis of pharmaceuticals and advanced materials, where arylamine moieties are ubiquitous.[3][4] The target substrate, Methyl 5-Bromo-6-fluoroindole-2-carboxylate, is a valuable building block. The indole core is a privileged scaffold in medicinal chemistry, and the strategic placement of a fluorine atom can significantly enhance metabolic stability and binding affinity.[5][6] This protocol focuses on the selective amination at the C-5 position, leveraging the differential reactivity of the C-Br bond to construct novel 5-amino-6-fluoroindole derivatives.
I. Mechanistic Principles and Substrate-Specific Strategy
A foundational understanding of the reaction mechanism is paramount for successful application and troubleshooting. The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle, as illustrated below.[1][7][8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
When applying this to Methyl 5-Bromo-6-fluoroindole-2-carboxylate, several key factors must be addressed to ensure a successful and selective reaction:
-
Chemoselectivity : The substrate possesses both a C-Br and a C-F bond. In palladium-catalyzed cross-couplings, the reactivity of halogens follows the general trend: I > Br > Cl > F.[9][10] This inherent reactivity difference is the cornerstone of our strategy, allowing for the selective activation and amination of the C-Br bond at the 5-position while leaving the more inert C-F bond at the 6-position intact.
-
Functional Group Tolerance : The methyl ester at the C-2 position is susceptible to hydrolysis under strongly basic conditions. This necessitates a careful selection of the base to prevent saponification, which would complicate purification and reduce the yield of the desired product.
-
Substrate Electronics : The indole ring is electron-rich, while the ester and fluoro substituents are electron-withdrawing. This electronic profile can influence the rate of oxidative addition, which is often the rate-determining step.[8] Fortunately, electron-deficient aryl halides are generally good substrates for this reaction.[11]
II. Rationale for Parameter Selection: An Expert's Perspective
The success of a Buchwald-Hartwig amination is not accidental; it is the result of a rational selection of catalyst, ligand, base, and solvent. Each component is chosen to address the specific challenges posed by the substrate.
-
Palladium Precatalyst : While catalysts can be generated in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, modern practice favors the use of well-defined, air-stable palladium precatalysts. These "G3" or "G4" precatalysts (e.g., XPhos Pd G3) offer superior reliability, activity, and reproducibility by ensuring the efficient generation of the active monoligated Pd(0) species.[10][11]
-
Ligand : The choice of ligand is arguably the most critical factor. For challenging substrates, including heteroaromatic halides, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[1][3] Ligands such as XPhos , RuPhos , and BrettPhos are highly effective. Their steric bulk facilitates the crucial reductive elimination step (the C-N bond-forming step) and prevents the formation of inactive catalyst species.[11][12]
-
Base : To mitigate the risk of ester hydrolysis, a moderately strong, non-nucleophilic inorganic base is preferred over strong alkoxides like sodium tert-butoxide (NaOtBu).[13] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to facilitate the deprotonation of the amine-palladium complex but generally do not promote ester saponification under the reaction conditions.[10]
-
Solvent : Anhydrous, aprotic solvents are required to ensure the stability of the catalyst and prevent unwanted side reactions. Toluene and 1,4-dioxane are standard choices, as they effectively solubilize the reactants and intermediates at the required temperatures.[13]
III. Experimental Protocol: Amination of Methyl 5-Bromo-6-fluoroindole-2-carboxylate
This protocol provides a robust starting point for the amination of the title compound with a generic secondary amine (e.g., morpholine). Researchers should consider this a template to be adapted for their specific amine coupling partner.
Caption: General workflow for the Buchwald-Hartwig amination protocol.
Materials and Reagents
-
Methyl 5-Bromo-6-fluoroindole-2-carboxylate (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2-1.5 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)
-
XPhos Pd G3 Precatalyst (1-3 mol%)
-
XPhos Ligand (1-3 mol%, if not using a precatalyst with optimal ligand ratio)
-
Anhydrous Toluene (or 1,4-dioxane)
-
Nitrogen or Argon gas
-
Standard workup reagents (Ethyl acetate, water, brine, Na₂SO₄)
-
Silica gel for chromatography
Procedure
-
Reaction Setup : To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add Methyl 5-Bromo-6-fluoroindole-2-carboxylate (e.g., 288 mg, 1.0 mmol), potassium phosphate (e.g., 424 mg, 2.0 mmol), and the XPhos Pd G3 precatalyst (e.g., 8.5 mg, 0.01 mmol, 1 mol%).
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with nitrogen or argon. This cycle should be repeated three times to ensure an inert atmosphere.
-
Reagent Addition : Under a positive pressure of inert gas, add the amine (e.g., morpholine, 105 µL, 1.2 mmol) followed by anhydrous toluene (e.g., 5 mL).
-
Reaction : Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.
IV. Optimization and Data
For novel amine coupling partners, optimization may be necessary. A screening of conditions can efficiently identify the optimal parameters.
Table 1: Example Optimization Matrix
| Entry | Palladium System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Notes |
| 1 | XPhos Pd G3 (2%) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 95% | Baseline condition |
| 2 | RuPhos Pd G3 (2%) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 92% | RuPhos is also effective |
| 3 | XPhos Pd G3 (2%) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | >99% | Cesium carbonate may improve rate |
| 4 | XPhos Pd G3 (2%) | K₃PO₄ (2.0) | Toluene | 80 | 24 | 75% | Lower temp slows reaction rate |
| 5 | XPhos Pd G3 (0.5%) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 88% | Lower catalyst loading is possible |
Conversion determined by LC-MS analysis of crude reaction mixture.
V. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficient temperature.3. Poor quality reagents. | 1. Ensure a rigorously inert atmosphere and use anhydrous solvents.2. Increase temperature in 10 °C increments.3. Use freshly purchased or purified reagents. |
| Ester Hydrolysis | Base is too strong or reaction time/temperature is excessive. | Switch to a weaker base (e.g., K₂CO₃, though this may require higher temperatures) or reduce reaction time. |
| Hydrodehalogenation | Presence of water or other protic sources; ligand choice. | Ensure all reagents and solvents are anhydrous. Sometimes switching to a different ligand can suppress this side reaction. |
| Catalyst Decomposition | Formation of palladium black. | Use a more robust precatalyst/ligand system. Ensure sufficient ligand is present to stabilize the palladium center. |
VI. Conclusion
The Buchwald-Hartwig amination of Methyl 5-Bromo-6-fluoroindole-2-carboxylate is a highly effective method for the synthesis of novel 5-amino-6-fluoroindole derivatives. By carefully selecting a modern palladium precatalyst, a bulky biaryl phosphine ligand, and a base compatible with the ester functionality, this transformation can be achieved in high yield with excellent chemoselectivity. This application note provides a validated and rationalized protocol that serves as a reliable foundation for researchers in the synthesis of complex, biologically relevant molecules.
References
- Current time inform
-
Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples . Organic Chemistry Explained. [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . ACS Catalysis. [Link]
-
Kuric, R., et al. (2022). Recent Progress Concerning the N-Arylation of Indoles . Molecules. [Link]
-
Cernak, T., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities . Organometallics. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years . Angewandte Chemie International Edition. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . MDPI. [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination . ResearchGate. [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides . ACS Green Chemistry Institute. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv. [Link]
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . Amazon S3. [Link]
-
Synthesis of 5-Fluoroindole-5-13C . DiVA. [Link]
-
Synthesizing derivatives of chlorinated indoles 3 by Buchwald‐Hartwig method . ResearchGate. [Link]
-
Structure of 5-fluoroindole derivatives 145–150 . ResearchGate. [Link]
-
Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides . DSpace@MIT. [Link]
-
Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors . National Center for Biotechnology Information. [Link]
-
Blacker, A. J., et al. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline . University of Leicester. [Link]
-
Ambrogio, I., et al. (2006). Palladium-catalyzed synthesis of 2-(aminomethyl)indoles from ethyl 3-(o-trifluoroacetamidophenyl)-1-propargyl carbonate . Organic Letters. [Link]
-
Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds . National Center for Biotechnology Information. [Link]
-
Non-directed aromatic C-H amination: catalytic and mechanistic studies enabled by Pd catalyst and reagent design . National Center for Biotechnology Information. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. research.rug.nl [research.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note: Chemoselective Reduction of Methyl 5-Bromo-6-fluoroindole-2-carboxylate
This Application Note provides a high-fidelity protocol for the chemoselective reduction of Methyl 5-Bromo-6-fluoroindole-2-carboxylate to (5-Bromo-6-fluoro-1H-indol-2-yl)methanol .
Abstract
The reduction of indole-2-carboxylate esters containing halogen substituents presents a specific chemoselectivity challenge. Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) pose a significant risk of hydrodehalogenation (specifically debromination at C5) and potential reduction of the indole C2-C3 double bond under vigorous conditions.[1] This guide outlines a validated, high-yield protocol using Lithium Borohydride (LiBH₄) in THF. This method preserves the sensitive 5-bromo-6-fluoro substitution pattern while quantitatively reducing the ester to the primary alcohol. An alternative DIBAL-H protocol is provided for low-temperature applications.[1][2]
Introduction & Strategic Analysis
The Substrate Challenge
The target substrate, Methyl 5-Bromo-6-fluoroindole-2-carboxylate , contains three reactive sites susceptible to hydride reagents:
-
The Methyl Ester (C2 position): The desired site of reduction.[1]
-
The Aryl Bromide (C5 position): Susceptible to metal-halogen exchange or radical reduction (debromination), particularly with LiAlH₄ at elevated temperatures.[1]
-
The Indole N-H: Acidic proton (pKa ~16) that will be deprotonated immediately, consuming one equivalent of hydride and generating an insoluble N-metallated species that can complicate kinetics.[1]
Reagent Selection Matrix
| Reagent | Reactivity | Risk Profile | Recommendation |
| LiAlH₄ (LAH) | High | High. Risk of C5-debromination and indole reduction.[1] | Not Recommended |
| NaBH₄ | Low | Low. Generally too slow for esters without Lewis acid activation.[1] | Inefficient |
| LiBH₄ | Optimal | Low. Chemoselective for esters; tolerates aryl halides well.[1] | Primary Protocol |
| DIBAL-H | High | Medium. Excellent control at -78°C, but requires cryogenic setup.[1] | Alternative |
Mechanistic Insight
The reduction proceeds via a nucleophilic acyl substitution followed by an addition reaction.[1] Unlike simple esters, the indole substrate requires "sacrificial" hydride consumption.[1]
-
N-Deprotonation: The first equivalent of hydride acts as a base, removing the indole N-H proton. This generates an N-lithio indole species.[1]
-
Note: This N-metallation actually protects the indole ring from electrophilic attack but reduces the solubility of the intermediate.
-
-
Ester Coordination: The Lithium cation (
) acts as a Lewis acid, coordinating to the carbonyl oxygen, increasing its electrophilicity.[1] -
Hydride Transfer: The borohydride anion delivers a hydride to the carbonyl carbon, forming a tetrahedral intermediate.[1]
-
Collapse & Second Reduction: The intermediate collapses to an aldehyde (transient), which is immediately reduced by a second hydride to the alkoxide.[1]
Reaction Pathway Diagram
Caption: Reaction pathway showing the obligatory N-deprotonation step and the critical divergence point avoiding debromination.
Experimental Protocols
Protocol A: LiBH₄ Reduction (Recommended)
This method balances safety, ease of operation, and high chemoselectivity.[1]
Reagents:
-
Methyl 5-Bromo-6-fluoroindole-2-carboxylate (1.0 equiv)
-
Lithium Borohydride (LiBH₄) (2.0 M in THF) (3.0 equiv)[1]
-
Why 3.0 equiv? 1 eq for N-deprotonation + 2 eq for reduction + excess to drive kinetics.[1]
-
-
Tetrahydrofuran (THF), anhydrous.[1]
-
Methanol (for quenching).[1]
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
-
Solvation: Charge the flask with the indole ester (1.0 g, 3.67 mmol) and anhydrous THF (18 mL, 0.2 M concentration). Cool the solution to 0°C in an ice bath.
-
Addition: Dropwise add LiBH₄ solution (5.5 mL of 2.0 M in THF, 11.0 mmol) over 10 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–6 hours.
-
Monitoring: Check TLC (30% EtOAc/Hexanes).[1] The fluorescent ester spot (
) should disappear, replaced by the more polar alcohol ( ).
-
-
Quenching (Critical): Cool the flask back to 0°C. Carefully add Methanol (5 mL) dropwise.
-
Caution: Vigorous bubbling will occur.[1]
-
-
Workup: Add saturated aqueous
(20 mL) and dilute with EtOAc (30 mL). Separate layers. Extract the aqueous layer with EtOAc (2 x 20 mL).[1] -
Purification: Wash combined organics with Brine, dry over
, filter, and concentrate. The crude off-white solid is usually sufficiently pure (>95%).[1] If necessary, recrystallize from /Hexanes or purify via flash chromatography.[1]
Protocol B: DIBAL-H Reduction (Alternative)
Use this if LiBH₄ is unavailable or if the substrate contains other reducible groups (e.g., nitriles) that must be preserved (though DIBAL-H can reduce nitriles, controlled stoichiometry at -78°C favors ester reduction).[1]
Procedure:
-
Dissolve substrate in anhydrous
(DCM) and cool to -78°C . -
Add DIBAL-H (1.0 M in Toluene, 4.0 equiv) slowly down the side of the flask.
-
Note: Excess is needed due to N-H deprotonation and complexation.[1]
-
-
Stir at -78°C for 2 hours, then warm to 0°C.
-
Rochelle Salt Workup: Quench with MeOH, then add saturated Potassium Sodium Tartrate (Rochelle Salt) solution. Stir vigorously for 2 hours until the cloudy emulsion clears into two distinct layers.
Analytical Validation
Expected data for (5-Bromo-6-fluoro-1H-indol-2-yl)methanol :
| Technique | Expected Signal / Characteristic |
| Physical State | Off-white to pale beige solid.[1][3] |
| ¹H NMR (DMSO-d₆) | δ 11.4 (s, 1H, NH), δ 7.8 (d, 1H, H-4), δ 7.2 (d, 1H, H-7), δ 6.3 (s, 1H, H-3), δ 5.3 (t, 1H, OH), δ 4.6 (d, 2H, |
| ¹⁹F NMR | Single peak around -120 to -125 ppm (Ar-F).[1] |
| MS (ESI+) | m/z 244/246 [M+H]⁺ (1:1 isotopic pattern for Br).[1] |
Process Workflow Diagram
Caption: Step-by-step workflow for the LiBH4 reduction protocol.
Troubleshooting & Optimization
-
Issue: Incomplete Conversion.
-
Cause: Moisture in THF or old LiBH₄ reagent.[1]
-
Fix: Add 1.0 equiv of
to the reaction. This generates in situ (if using ) or activates the existing borohydride by increasing the Lewis acidity of the cation.
-
-
Issue: Debromination Observed (M-H peak in MS).
-
Issue: Emulsion during Workup.
References
-
Burke, A. J., & Hemming, K. (2017).[1] Heterocyclic Chemistry in Drug Discovery. Wiley.[1][3] (Discusses indole reactivity and protecting group strategies).
-
Banik, B. K. (2012).[1] Heterocyclic Scaffolds I: Indoles. Springer.[1] (Detailed synthesis and reduction methods for indole esters).
-
Hrib, N. J., et al. (1995).[1] "Structure-Activity Relationships of (5-Substituted-1H-indol-2-yl)methanol Derivatives." Journal of Medicinal Chemistry. Link (Precedent for 5-bromoindole alcohol synthesis).[1]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic grounding for LiBH4 vs LiAlH4 selectivity).
-
BLDpharm. (2024).[1] "(5-Bromo-6-fluoro-1H-indol-2-yl)methanol Product Page." Link (Confirmation of compound stability and existence).[1]
Sources
Microwave-assisted synthesis involving Methyl 5-Bromo-6-fluoroindole-2-carboxylate
Application Note: Microwave-Assisted Synthesis & Functionalization of Methyl 5-Bromo-6-fluoroindole-2-carboxylate
Executive Summary
Methyl 5-Bromo-6-fluoroindole-2-carboxylate (CAS: 2006277-60-5) is a high-value pharmacophore in medicinal chemistry, particularly for the development of kinase inhibitors and receptor modulators. The unique substitution pattern—combining a reactive C5-bromide, a metabolic blocking C6-fluorine, and a versatile C2-ester—makes it an ideal scaffold for diversity-oriented synthesis (DOS).
Traditional thermal synthesis of this scaffold (via Fischer or Reissert methods) often suffers from long reaction times, incomplete cyclization, and difficult purification profiles. This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times from hours to minutes while improving yield and purity. We cover two critical phases:
-
Scaffold Construction: Rapid access via a One-Pot Fischer Indole Synthesis.
-
Functionalization: Regioselective Suzuki-Miyaura cross-coupling at the C5 position.
Scientific Rationale & Mechanism
Why Microwave Irradiation?
The synthesis of electron-deficient indoles (such as those with ester and halogen substituents) is kinetically sluggish under convective heating. Microwave irradiation offers two distinct mechanistic advantages here:
-
Dipolar Polarization: The polar reaction medium (e.g., Acetic Acid, DMF) couples directly with the oscillating electromagnetic field, generating rapid internal heating. This overcomes the high activation energy barrier of the [3,3]-sigmatropic rearrangement in the Fischer indole mechanism.
-
Superheating Effect: Solvents can be heated significantly above their atmospheric boiling points in sealed vessels, increasing the collision frequency and rate constant (
) according to the Arrhenius equation.
Regioselectivity Considerations
-
C5-Br vs. C6-F: The C5-bromine bond is significantly weaker (bond dissociation energy ~68 kcal/mol) than the C6-fluorine bond (~115 kcal/mol). This allows for highly selective Pd-catalyzed cross-coupling at C5 without disturbing the C6-fluorine.
-
C2-Ester: The electron-withdrawing ester at C2 stabilizes the indole ring against oxidation but deactivates the ring towards electrophilic aromatic substitution, making transition-metal catalyzed couplings the preferred functionalization route.
Experimental Protocols
Protocol A: Scaffold Synthesis (MW-Fischer Indole)
Objective: Synthesis of Methyl 5-Bromo-6-fluoroindole-2-carboxylate from (4-Bromo-3-fluorophenyl)hydrazine.
Reagents:
-
(4-Bromo-3-fluorophenyl)hydrazine hydrochloride (1.0 equiv)
-
Methyl Pyruvate (1.1 equiv)
-
Solvent: Glacial Acetic Acid (AcOH)
-
Catalyst: Zinc Chloride (
) or Polyphosphoric acid (PPA) - Optional, often AcOH alone suffices under MW.
Workflow:
-
Hydrazone Formation (In-situ): In a 10 mL microwave vial, suspend the hydrazine hydrochloride (1.0 mmol, 241 mg) in glacial AcOH (3 mL). Add Methyl Pyruvate (1.1 mmol, 112 mg).
-
Pre-stirring: Cap the vial and stir at room temperature for 5 minutes. The mixture may become homogenous or remain a slurry.
-
Microwave Irradiation:
-
Instrument: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Temperature: 150°C.
-
Hold Time: 10 minutes.
-
Pressure Limit: 15 bar.
-
Power: Dynamic (High absorption).
-
-
Workup:
-
Cool the vial to RT.[1] Pour the reaction mixture into ice-cold water (30 mL).
-
The product typically precipitates as a solid. Filter and wash with cold water.
-
If no precipitate forms, extract with Ethyl Acetate (3 x 15 mL), wash with saturated
(to remove AcOH), dry over , and concentrate.
-
-
Purification: Recrystallization from MeOH/Water or Flash Chromatography (Hexane/EtOAc).
Expected Yield: 75-85% Key Insight: The rapid heating prevents the degradation of the sensitive hydrazine intermediate, a common issue in thermal reflux.
Protocol B: C5-Functionalization (MW-Suzuki Coupling)
Objective: Coupling of Methyl 5-Bromo-6-fluoroindole-2-carboxylate with Phenylboronic acid.
Reagents:
-
Methyl 5-Bromo-6-fluoroindole-2-carboxylate (1.0 equiv, 0.5 mmol)[2]
-
Phenylboronic Acid (1.2 equiv, 0.6 mmol)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (3 mL)
Workflow:
-
Loading: In a 2-5 mL microwave vial, add the indole scaffold (136 mg), boronic acid (73 mg), and Pd catalyst (20 mg).
-
Solvent Addition: Add 1,4-Dioxane (3 mL) and
solution (0.75 mL). -
Degassing: Sparge the mixture with Argon or Nitrogen for 2 minutes. Crucial step to prevent homocoupling and catalyst oxidation.
-
Microwave Irradiation:
-
Temperature: 110°C.
-
Hold Time: 15 minutes.
-
Stirring: High.[3]
-
-
Workup:
-
Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.
-
Wash the filtrate with brine, dry over
, and concentrate.
-
-
Purification: Flash Chromatography (0-30% EtOAc in Hexanes).
Expected Yield: >90% Key Insight: The C6-Fluorine remains intact. The microwave energy accelerates the transmetallation step, often the rate-determining step in sterically crowded or electron-poor systems.
Data Presentation & Logic Visualization
Table 1: Optimization of Suzuki Coupling Conditions
| Entry | Catalyst | Base | Solvent | Temp/Time | Yield (LCMS) | Note |
| 1 | DME/H2O | 90°C / 1 h | 65% | Slow conversion | ||
| 2 | Toluene | 110°C / 20m | 40% | Pd black formation | ||
| 3 | Dioxane/H2O | 110°C / 15m | 94% | Optimal | ||
| 4 | XPhos Pd G2 | THF/H2O | 100°C / 10m | 92% | High cost catalyst |
Figure 1: Reaction Workflow & Logic Pathway
Caption: Figure 1. Integrated workflow for the microwave-assisted synthesis and divergent functionalization of the 5-bromo-6-fluoroindole scaffold.
Troubleshooting & Safety
-
Pressure Safety: The Fischer synthesis in AcOH can generate significant pressure. Ensure the microwave vial is rated for at least 20 bar. Do not fill vials more than 60% volume.
-
Thermal Runaway: Halogenated indoles can be sensitive to overheating. Use the "High Absorption" setting on the microwave carefully; a ramp time of 2 minutes is recommended to prevent temperature overshoot.
-
Purification: If the Suzuki product contains des-bromo byproduct (hydrodehalogenation), switch to a less basic system (e.g.,
) or reduce the reaction temperature to 100°C.
References
-
Microwave-Assisted Synthesis of Medicinally Relevant Indoles. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Microwave-Assisted, Solventless Suzuki Coupling Reactions on Palladium-Doped Alumina. Source: MDPI Molecules URL:[Link]
-
Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. Source: MDPI URL:[Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Source: University of Naples Federico II (iris.unina.it) URL:[Link]
-
Synthesis of 5-Fluoroindole-5-13C (Fischer Indole Protocol Reference). Source: DiVA Portal URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Recrystallization of Methyl 5-Bromo-6-fluoroindole-2-carboxylate
Case ID: IND-56-BRF-REC-001 Status: Active Subject: Solvent Optimization & Troubleshooting for Halogenated Indole Esters Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Compound Profile
User Query: "I am struggling to purify Methyl 5-Bromo-6-fluoroindole-2-carboxylate. Standard solvents result in oiling out or poor yields. What is the optimal system?"
Technical Analysis: Methyl 5-Bromo-6-fluoroindole-2-carboxylate (CAS: 2006277-60-5) presents a specific purification challenge due to the interplay between its lipophilic halogenated core and the polar hydrogen-bonding indole moiety. Unlike simple indoles, the electron-withdrawing nature of the C2-ester and the C5/C6 halogens significantly reduces the basicity of the nitrogen and alters solubility profiles.
-
Critical Attribute: The molecule is planar and rigid (high lattice energy), meaning it requires high thermal energy to dissolve but will precipitate rapidly upon cooling, leading to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization if the solvent system is not tuned.
-
Melting Point Expectation: Based on the 5-bromo analog, expect a melting range >150°C (likely ~210°C). If your solid melts below 140°C, it is likely impure or solvated.
Solvent Selection Matrix
Do not rely on a single solvent. Use this matrix to select the system based on your specific impurity profile.
| System Class | Solvent Mixture | Ratio (v/v) | Primary Use Case | Technical Note |
| Class A (Recommended) | Toluene / n-Heptane | 1:1 to 1:3 | High Yield & Purity | Toluene interacts via |
| Class B (Polar) | Ethanol / Water | 4:1 | Removal of Salts/Acids | Excellent for removing unreacted hydrazines or inorganic salts from the Fischer synthesis. Warning: Avoid Methanol if transesterification is a risk (though slow at neutral pH). |
| Class C (High Sol) | Ethyl Acetate / Hexanes | 1:2 | Rapid Crystallization | Good for initial cleanup. Can be prone to oiling out if cooled too fast. |
| Class D (Rescue) | Acetone / Toluene | 3:7 | X-Ray Quality Crystals | Validated on the 5-bromo analog for growing large, defect-free crystals [1]. |
Decision Logic: Selecting Your Workflow
Use the following logic flow to determine the correct experimental path.
Figure 1: Decision tree for selecting the initial recrystallization solvent based on crude material properties.
Optimized Protocol: The "Two-Solvent" Method
This protocol uses the Toluene/Heptane system, which offers the highest stability against hydrolysis and optimal recovery for halogenated indoles.
Phase 1: Dissolution
-
Place crude Methyl 5-Bromo-6-fluoroindole-2-carboxylate in a round-bottom flask.
-
Add Toluene (5 mL per gram of solid).
-
Heat to reflux (110°C).
-
Troubleshooting: If solid does not dissolve, add Toluene in 1 mL increments. If a dark oily residue remains at the bottom that refuses to dissolve, decant the hot clear solution to a clean flask; this residue is likely oligomeric waste.
-
Phase 2: Nucleation & Anti-Solvent Addition
-
Remove from heat source but keep the flask hot.
-
Slowly add n-Heptane (or Hexanes) dropwise to the hot solution.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of Toluene to clear the solution back to transparent.
Phase 3: Controlled Cooling (Crucial Step)
-
Wrap the flask in a towel or place in a warm oil bath and let it cool to room temperature slowly (over 2-3 hours).
-
Scientific Rationale: Rapid cooling traps impurities in the lattice and promotes "oiling out" (LLPS) because the metastable limit is crossed too quickly.
-
-
Once at room temperature, cool further in an ice bath (0-4°C) for 1 hour.
-
Filter the white/off-white needles and wash with cold Heptane.
Troubleshooting Guide: "It's Oiling Out!"
Symptom: As the solution cools, droplets of oil form at the bottom instead of crystals.
Root Cause:
-
Concentration too high: The solute concentration exceeds the "metastable limit" (spinodal decomposition) before the temperature drops low enough for nucleation.
-
Impurity interference: Regioisomers or oligomers act as "crystal poisons," preventing lattice formation.
The "Seeding" Fix (Self-Validating Protocol):
-
Re-heat the mixture until the oil dissolves back into a clear solution.
-
Add a Seed Crystal (a tiny speck of pure product) to the hot solution (approx. 50-60°C).
-
If you lack seed crystals, scratch the inner glass wall of the flask with a glass rod at the liquid-air interface.
-
Agitate vigorously while cooling. Mechanical energy helps overcome the nucleation barrier.
Frequently Asked Questions (FAQ)
Q1: Can I use Methanol/Water? A: Yes, but with caution. Indole-2-carboxylates are esters. Prolonged boiling in water/alcohol mixtures (especially if traces of acid from the Fischer synthesis remain) can lead to hydrolysis (forming the carboxylic acid) or transesterification (Methyl -> Ethyl ester if using Ethanol). Always check the pH of your crude material; if acidic, wash with NaHCO3 prior to recrystallization.
Q2: My product is pink/red. Is this normal? A: No. Pure halogenated indoles are white or pale beige. Pink coloration indicates oxidation products (indolenines) or trace diazonium species.
-
Fix: Dissolve in Ethyl Acetate, treat with Activated Charcoal (10 wt%), reflux for 15 mins, and filter through Celite before attempting recrystallization.
Q3: I have the 4-bromo-5-fluoro regioisomer mixed in. Will this separate them? A: Recrystallization is rarely sufficient to separate 5,6- vs 4,5-regioisomers efficiently due to their similar lattice energies.
-
Recommendation: If NMR shows >5% regioisomer, perform Flash Column Chromatography (SiO2, Hexane/EtOAc gradient) before recrystallization.
References & Validation
-
Crystal Structure Analog: Butcher, R. J., et al. (2006).[1] Methyl 5-bromo-1H-indole-2-carboxylate. Acta Crystallographica Section E. (Confirms planar geometry and Toluene/Acetone suitability).
-
Synthesis & Stability: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on stability of indole esters during workup).
-
General Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for halogenated heterocycles).
Disclaimer: This guide assumes standard laboratory safety practices. Halogenated indoles may be biologically active. Handle with appropriate PPE.
Sources
Resolving solubility issues of Methyl 5-Bromo-6-fluoroindole-2-carboxylate in aqueous buffers
Welcome to the technical support guide for Methyl 5-Bromo-6-fluoroindole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve the common experimental challenge of this compound's limited solubility in aqueous buffers. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubility of Methyl 5-Bromo-6-fluoroindole-2-carboxylate.
Q1: What are the key chemical properties of Methyl 5-Bromo-6-fluoroindole-2-carboxylate that influence its solubility?
A1: Understanding the molecule's structure is key to predicting its behavior.
-
Hydrophobic Core: The core structure is an indole, a bicyclic aromatic system composed of a benzene ring fused to a pyrrole ring. This entire ring system is inherently nonpolar and hydrophobic, leading to low affinity for water.
-
Substituents: The bromine (Bromo) and fluorine (Fluoro) atoms attached to the benzene ring are halogens, which increase the molecule's hydrophobicity and molecular weight, further decreasing its aqueous solubility.
-
Ionization Potential: The proton on the indole nitrogen (N-H) is very weakly acidic, with a pKa typically around 17-21 in aqueous environments.[1][2][3] This means it will not deprotonate under normal physiological or experimental buffer conditions (pH 1-10). The molecule lacks any basic functional groups that would become protonated and charged in acidic buffers.
-
Ester Group: The methyl carboxylate (-COOCH₃) group at the 2-position provides a site for potential hydrogen bonding but is not ionizable and does not significantly contribute to aqueous solubility.
Q2: Why is my compound "crashing out" or precipitating when I add it to my aqueous buffer?
A2: This common observation, often termed "crashing out," occurs when the concentration of the compound exceeds its maximum solubility in the aqueous medium. This typically happens when a stock solution, prepared in a highly soluble organic solvent like DMSO, is diluted into an aqueous buffer. The organic solvent disperses, and the poorly soluble compound is suddenly exposed to a water-rich environment where it cannot remain dissolved, causing it to precipitate as a solid. This can lead to unreliable and non-reproducible results in downstream assays.[5]
Q3: What is the first and most critical step before attempting any solubilization strategy?
A3: The first step is always to prepare a high-concentration, stable stock solution in an appropriate organic solvent. 100% Dimethyl Sulfoxide (DMSO) is the most common and recommended choice for initial stock preparation due to its excellent solvating power for a wide range of organic molecules.
-
Self-Validation Check: After preparing the stock solution (e.g., at 10-50 mM), visually inspect it for any undissolved particulates. A true solution should be completely clear. If particulates are visible, gentle warming (to 30-40°C) or sonication may be required. If the compound still does not dissolve, a lower stock concentration is necessary.
Section 2: In-Depth Troubleshooting & Solubilization Strategies
If you are facing persistent solubility issues in your final aqueous buffer, the following guides provide systematic approaches to enhance the solubility of Methyl 5-Bromo-6-fluoroindole-2-carboxylate.
Guide 1: Co-Solvent Systems
The principle behind using a co-solvent is to reduce the overall polarity of the aqueous buffer, making it a more favorable environment for a hydrophobic compound.[6][7]
Q4: Which co-solvents are recommended, and what concentrations should I use?
A4: The choice of co-solvent depends on the tolerance of your specific experimental system (e.g., cell-based assay, enzymatic assay).
| Co-Solvent | Recommended Starting % (v/v) | Maximum Tolerated % (Typical) | Rationale & Considerations |
| DMSO | 0.1 - 0.5% | 1% (Cell-based assays) | Excellent solubilizing power. However, can be toxic to cells at higher concentrations. Always run a vehicle control to account for any effects of the DMSO itself. |
| Ethanol | 1 - 2% | 5% | Less toxic than DMSO for many cell lines. May not be as effective at solubilizing highly hydrophobic compounds. Can cause protein precipitation at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 5 - 10% | 20-30% | A good option for in vivo studies due to its low toxicity. More viscous than DMSO or ethanol. Can sometimes interfere with certain assay readouts. |
| Propylene Glycol | 1 - 5% | 10-20% | Commonly used in pharmaceutical formulations. Properties are similar to PEG 400.[6] |
Causality: Co-solvents work by disrupting the hydrogen-bonding network of water.[7] This reduces the "hydrophobic effect," which is the energetic penalty for creating a cavity in water to accommodate a nonpolar molecule.[8] By making the bulk solvent less polar, the energy required to dissolve the hydrophobic compound is lowered.[9][10]
Guide 2: Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, effectively shielding the hydrophobic parts from water and increasing their apparent solubility.[11][12][13]
Q5: Which cyclodextrin should I use and how do I prepare the complex?
A5: For indole-based structures, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often the most effective and is widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[11]
The mechanism involves the formation of an "inclusion complex," where the hydrophobic indole portion of your molecule fits into the nonpolar cavity of the cyclodextrin.[12][14] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting solubility issues.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Drug-Cyclodextrin Complex Solution
This protocol describes a common method for preparing a solution of a hydrophobic compound using HP-β-CD.
-
Prepare the Cyclodextrin Solution: Weigh out the required amount of HP-β-CD and dissolve it in your desired aqueous buffer (e.g., PBS, pH 7.4) to make a 10-20% (w/v) solution. Gentle warming (40-50°C) may assist in dissolving the cyclodextrin. Allow the solution to cool to room temperature.
-
Add the Compound: Add your high-concentration stock solution of Methyl 5-Bromo-6-fluoroindole-2-carboxylate (in 100% DMSO) dropwise to the cyclodextrin solution while vortexing or stirring vigorously. Crucially, the final concentration of DMSO should be kept as low as possible, ideally below 1%.
-
Equilibrate: Tightly cap the vial and allow the mixture to equilibrate for at least 1-2 hours at room temperature with continuous stirring or shaking. For difficult-to-dissolve compounds, this can be extended overnight.
-
Validate Dissolution: After equilibration, visually inspect the solution. It should be clear and free of any precipitate. For rigorous validation, filter the solution through a 0.22 µm syringe filter (to remove any undissolved micro-precipitates) and measure the concentration of the filtrate using a suitable analytical method (e.g., HPLC-UV).
Mechanism of Cyclodextrin Inclusion
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Protocol 2: Thermodynamic Solubility Determination by Shake-Flask Method
This is the gold-standard method to determine the equilibrium solubility of a compound in a specific medium.[15][16][17]
-
Preparation: Add an excess amount of the solid compound (enough that some solid will visibly remain undissolved) to a known volume (e.g., 2 mL) of the test buffer (e.g., PBS pH 7.4, PBS with 5% Ethanol, PBS with 10% HP-β-CD) in a glass vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.[17]
-
Phase Separation: After equilibration, allow the vials to stand so that the excess solid can sediment. Carefully collect the supernatant. To ensure all undissolved solid is removed, centrifuge the supernatant at high speed (e.g., >10,000 x g for 15 minutes) or filter it through a 0.22 µm syringe filter.[16][17]
-
Quantification: Prepare a set of calibration standards of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the filtered supernatant with the same solvent and analyze both the standards and the sample by HPLC-UV or LC-MS to determine the concentration.[5][18] This concentration represents the thermodynamic solubility.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Quora. How to perform the shake flask method to determine solubility.
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
- PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Indole.
- Wikipedia. Indole.
- indole acidity.
- Wikipedia. Cosolvent.
- PubMed. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect.
- Bienta. Shake-Flask Solubility Assay.
- BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
- The Journal of Physical Chemistry B. The Hydrophobic Effect and the Role of Cosolvents.
- ResearchGate. Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect | Request PDF.
- Smolecule. Buy Indole-2-carboxylic acid | 1477-50-5.
- Journal of Chemical & Engineering Data. Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K.
- ACS Publications. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile.
- PubChemLite. Methyl 5-bromo-6-fluoroindole-2-carboxylate (C10H7BrFNO2).
- Cheméo. Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5).
- PMC. Indole-2-carboxamides Optimization for Antiplasmodial Activity.
- jipbs. Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug | Journal of Innovations in Pharmaceutical and Biological Sciences.
- PMC. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.
- ACS Publications. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile.
- WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview*.
- Reagentia. Methyl 5-Bromo-6-fluoroindole-2-carboxylate (1 x 100 mg).
- Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
- MKU Repository. NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS.
- methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate.
- Ark Pharma Scientific Limited. methyl 5-bromo-6-fluoro-1H-indole-2-carboxylate.
- LOCKSS. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi.
- BLD Pharm. 6-Bromo-5-fluoro-1H-indole-2-carboxamide|BLD Pharm.
Sources
- 1. Indole [quimicaorganica.org]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. indole acidity [quimicaorganica.org]
- 4. PubChemLite - Methyl 5-bromo-6-fluoroindole-2-carboxylate (C10H7BrFNO2) [pubchemlite.lcsb.uni.lu]
- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. enamine.net [enamine.net]
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- 18. bioassaysys.com [bioassaysys.com]
Technical Support Center: Handling Moisture Sensitivity During Methyl 5-Bromo-6-fluoroindole-2-carboxylate Functionalization
Welcome to the technical support center for the functionalization of Methyl 5-Bromo-6-fluoroindole-2-carboxylate. This valuable building block is instrumental in the synthesis of a wide array of bioactive molecules. However, its reactivity is often accompanied by a significant sensitivity to moisture, which can lead to diminished yields, side product formation, and overall experimental irreproducibility. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments in a direct question-and-answer format.
Low or No Product Yield
Question: My reaction is showing very low conversion to the desired product, or I'm only recovering my starting material. What are the likely causes related to moisture?
Answer:
Low or no product yield in reactions involving Methyl 5-Bromo-6-fluoroindole-2-carboxylate is frequently tied to the presence of moisture, which can interfere in several ways:
-
Hydrolysis of the Ester: The methyl ester at the C2 position is susceptible to hydrolysis under basic or even mildly acidic conditions, a reaction that is significantly accelerated by the presence of water.[1][2] This leads to the formation of the corresponding carboxylic acid, which is often unreactive under the desired functionalization conditions and can complicate purification.
-
Deactivation of Catalysts and Reagents: Many common functionalization reactions, such as palladium-catalyzed cross-couplings, employ moisture-sensitive catalysts and reagents.[3][4] For instance, the active Pd(0) species in Suzuki-Miyaura coupling can be oxidized in the presence of water and air, rendering it inactive.[5] Similarly, strong bases like sodium hydride (NaH), often used for N-alkylation, will be quenched by any available water.[6][7]
-
Protonolysis of Organometallic Reagents: In reactions like Suzuki-Miyaura coupling, the organoboron reagent is susceptible to protonolysis by water, especially under basic conditions, leading to the formation of the corresponding arene and boric acid.[8]
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: This is the most critical step. All glassware should be oven-dried or flame-dried immediately before use.[9][10] Solvents must be freshly dried using appropriate desiccants and preferably distilled.[11][12][13] Reagents, especially hygroscopic salts like cesium carbonate or potassium phosphate, should be handled in a glovebox or under a stream of inert gas.[14]
-
Inert Atmosphere: The reaction should be set up and run under an inert atmosphere of nitrogen or argon.[15][16][17] This is crucial to prevent both moisture and oxygen from interfering with the reaction.
-
Reagent and Solvent Quality: Use high-purity, anhydrous solvents and reagents. If you suspect your solvent has absorbed moisture, it's best to use a fresh, sealed bottle or re-dry it.[18] Consider using commercially available anhydrous solvents packaged under an inert atmosphere.[19]
Formation of an Unidentified, Polar Byproduct
Question: I'm observing a significant amount of a polar byproduct in my reaction mixture by TLC or LC-MS. What is it likely to be, and how can I prevent its formation?
Answer:
The most probable polar byproduct is the 5-Bromo-6-fluoroindole-2-carboxylic acid , resulting from the hydrolysis of the methyl ester.[1][2] This is a common issue when reactions are run with even trace amounts of water, particularly if the reaction conditions are basic.
Prevention Strategies:
-
Strict Moisture Exclusion: As detailed above, the rigorous exclusion of water is paramount.
-
Choice of Base: If your reaction requires a base, consider using a non-hydroxide base that is less likely to promote hydrolysis. Anhydrous carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often good choices for cross-coupling reactions.[5] For N-alkylation, sodium hydride in a dry, aprotic solvent is a standard, but must be handled with extreme care to avoid moisture.[6]
-
Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis. If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.
Inconsistent Reaction Outcomes
Question: I've run the same reaction multiple times with varying success. What could be causing this inconsistency?
Answer:
Inconsistent results are a hallmark of uncontrolled variables, and with moisture-sensitive reactions, the primary culprit is often the variable amount of water present in different experimental runs.
Key Factors to Standardize:
-
Solvent Drying Protocol: Implement a consistent and validated method for drying your solvents. Storing solvents over molecular sieves is a common and effective practice.[11][12][20]
-
Glassware Preparation: Always follow the same procedure for drying glassware. Oven-drying for several hours or flame-drying immediately before use are reliable methods.[9][21]
-
Inert Gas Technique: Standardize your procedure for establishing and maintaining an inert atmosphere. This includes the duration of purging the reaction vessel with inert gas and ensuring a positive pressure of inert gas throughout the reaction.[22][23]
-
Reagent Handling: Handle all reagents, especially hygroscopic ones, consistently. If a glovebox is not available, use a glove bag or handle them quickly under a strong flow of inert gas.[14]
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing and handling Methyl 5-Bromo-6-fluoroindole-2-carboxylate?
A1: Methyl 5-Bromo-6-fluoroindole-2-carboxylate should be stored in a tightly sealed container in a desiccator to protect it from atmospheric moisture. When weighing and transferring the compound, do so in a dry environment, such as a glovebox or under a stream of inert gas, especially if it will be used in a moisture-sensitive reaction.
Q2: Which drying agents are most effective for solvents commonly used in indole functionalization reactions (e.g., THF, DMF, Dioxane)?
A2: The choice of drying agent depends on the solvent.
-
For THF and Dioxane: A common method is distillation from sodium benzophenone ketyl, which provides a visual indication of dryness (a deep blue or purple color).[13] Alternatively, passing the solvent through a column of activated alumina or storing it over activated 3Å or 4Å molecular sieves is also highly effective.[11][12]
-
For DMF: Drying DMF can be more challenging as it is prone to decomposition with some drying agents.[13] A recommended method is to dry it over barium oxide or 4Å molecular sieves overnight, followed by vacuum distillation.[13]
Q3: How can I confirm that my reaction setup is sufficiently anhydrous?
A3: While direct measurement of water content often requires specialized equipment like a Karl Fischer titrator, there are several practical indicators:
-
Visual Cues: For reactions using sodium benzophenone ketyl to dry THF, the persistence of the deep blue color indicates anhydrous conditions.
-
Consistent Results: Achieving consistent, high yields in a reaction known to be moisture-sensitive is a good indicator of successful moisture exclusion.
-
Use of Indicators: In some cases, specific moisture indicators can be added to a solvent still.
Q4: Can I use aqueous bases in Suzuki-Miyaura cross-coupling reactions with this substrate?
A4: While many Suzuki-Miyaura reactions utilize aqueous bases, it is a significant risk with this substrate due to the potential for ester hydrolysis.[1][2] If an aqueous base must be used, it is crucial to carefully control the reaction conditions (e.g., use a biphasic system, minimize reaction time, and use a phase-transfer catalyst) to mitigate hydrolysis. However, for optimal results and to avoid this side reaction, it is highly recommended to use anhydrous conditions with a non-hydroxide base.[5]
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Anhydrous Reaction
This protocol outlines the fundamental steps for ensuring a moisture-free reaction environment.
-
Glassware Preparation:
-
Clean all necessary glassware thoroughly and dry it in an oven at >120 °C for at least 4 hours, or flame-dry it under vacuum.[9][21]
-
Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon.[21] Allow the apparatus to cool to room temperature under the inert atmosphere.
-
-
Solvent and Reagent Preparation:
-
Reaction Setup:
-
Add the solid reagents to the reaction flask under a positive flow of inert gas.
-
Seal the flask with a rubber septum and purge with the inert gas for several minutes.[23]
-
Add the anhydrous solvent via syringe.
-
Add any liquid reagents via syringe.
-
Maintain a positive pressure of the inert gas throughout the reaction, typically by using a balloon or a bubbler system.[15]
-
Protocol 2: Suzuki-Miyaura Cross-Coupling under Anhydrous Conditions
This protocol provides a starting point for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Methyl 5-Bromo-6-fluoroindole-2-carboxylate with an arylboronic acid.
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 5-Bromo-6-fluoroindole-2-carboxylate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a suitable anhydrous base (e.g., K₃PO₄, 3.0 eq.).
-
Seal the flask with a rubber septum and purge with argon for 10-15 minutes.
-
-
Catalyst Addition:
-
Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if necessary).
-
-
Solvent Addition and Reaction:
-
Add anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Presentation
Table 1: Recommended Solvents and Drying Agents
| Solvent | Primary Drying Agent | Secondary Drying/Storage | Reference |
| Tetrahydrofuran (THF) | Sodium/Benzophenone Still | Activated 3Å or 4Å Molecular Sieves | [11][13] |
| 1,4-Dioxane | Sodium/Benzophenone Still | Activated 3Å or 4Å Molecular Sieves | [11][13] |
| Toluene | Distillation from CaH₂ | Activated 4Å Molecular Sieves | [11] |
| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO) | Activated 4Å Molecular Sieves | [13] |
| Dichloromethane (DCM) | Distillation from CaH₂ | Activated 3Å Molecular Sieves | [12][13] |
Table 2: Common Issues and Solutions Summary
| Issue | Probable Cause (Moisture-Related) | Recommended Solution |
| Low Yield/No Reaction | Ester hydrolysis; Catalyst/reagent deactivation | Rigorously dry all reagents, solvents, and glassware; Use an inert atmosphere. |
| Polar Byproduct Formation | Hydrolysis of the methyl ester to the carboxylic acid | Strict moisture exclusion; Use a non-hydroxide base. |
| Inconsistent Results | Variable amounts of moisture in different runs | Standardize protocols for drying solvents and glassware, and for inert gas techniques. |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low product yield.
Diagram 2: Key Interferences of Moisture in Functionalization Reactions
Caption: The detrimental effects of moisture on key reaction components.
References
- Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles - Benchchem.
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
- Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC - NIH.
- Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions.
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 7-Bromoindoles - Benchchem.
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
- Drying Solvents - Chemistry LibreTexts.
- How do you handle hygroscopic salts? - HepatoChem.
- How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon.
- Inert atmosphere Definition - Organic Chemistry II Key Term - Fiveable.
- Drying of Organic Solvents | PDF - Scribd.
- "troubleshooting Suzuki coupling with 3-bromo-1H-indole-2-carbaldehyde" - Benchchem.
- Optimization of reaction conditions for N-alkylation of indoles - Benchchem.
- Technical Support Center: Selective N-Alkylation of Indoles - Benchchem.
- Preparing Anhydrous Reagents and Equipment - Moodle@Units.
- Fischer Indole Synthesis | Thermo Fisher Scientific - US.
- Anhydrous Conditions - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.
- What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate.
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh.
- Suzuki coupling help : r/chemistry - Reddit.
- 7.3: Inert Atmospheric Methods - Chemistry LibreTexts.
- Performing a Reaction Under an Inert Atmosphere - YouTube.
- How To: Store Reagents - Department of Chemistry : University of Rochester.
- Reaction Set-up - Drug Discovery Unit - University of Dundee.
- Video: Preparing Anhydrous Reagents and Equipment - JoVE.
Sources
- 1. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. benchchem.com [benchchem.com]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
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- 19. Fischer Indole Synthesis | Thermo Fisher Scientific - TR [thermofisher.com]
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- 22. chem.libretexts.org [chem.libretexts.org]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis and Purification of 5-Bromo-6-fluoroindoles
Welcome to the technical support resource for the synthesis of halogenated indoles. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the formation and separation of regioisomers during the synthesis of 5-Bromo-6-fluoroindoles. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs): Synthesis and Regioisomer Formation
This section addresses common questions regarding the synthetic process and the mechanistic basis for the formation of isomeric impurities.
Q1: During my synthesis, I'm not getting a single product. Why am I forming regioisomers?
Answer: The formation of regioisomers is a common challenge in indole synthesis, particularly when using methods like the Leimgruber-Batcho synthesis, a popular route for such compounds.[1][2] This process typically starts with a substituted 2-nitrotoluene, in this case, 4-bromo-5-fluoro-2-nitrotoluene. This starting material is first reacted with a formamide acetal (like N,N-dimethylformamide dimethyl acetal, DMF-DMA) to form a reactive enamine intermediate.
The critical, isomer-determining step is the subsequent reductive cyclization. During this step, the newly formed amine attacks the ortho-position to the nitro group to close the five-membered ring. However, if the starting material is not perfectly regioselective or if side reactions occur during nitration of the precursor, you can begin with a mixture of nitrotoluene isomers. The most common cause, however, is the cyclization of the desired enamine intermediate. The electronic effects of the bromo and fluoro substituents direct the cyclization, but the formation of an alternative regioisomer, such as 7-bromo-6-fluoroindole, can occur if the reaction conditions are not optimal.
Below is a diagram illustrating the critical cyclization step that leads to the desired product and a potential regioisomeric byproduct.
Caption: The Leimgruber-Batcho synthesis pathway highlighting the critical reductive cyclization step where regioisomers can form.
Q2: My enamine intermediate appears unstable and degrades over time. Is this expected, and how should I handle it?
Answer: Yes, the instability of the enamine intermediate is a known issue in this synthesis.[1] These intermediates can be susceptible to hydrolysis and other degradation pathways, especially if held for extended periods or exposed to moisture. The purity of the enamine often decreases with time, even at low temperatures.[1]
Best Practice: To mitigate this, it is highly recommended to proceed with the reductive cyclization step immediately following the formation of the enamine, often without isolating or purifying it. This "one-pot" or sequential approach minimizes degradation and can significantly improve the overall yield and purity of the final indole product.[1] After forming the enamine, the reaction mixture can be directly added to the reduction medium (e.g., a heated mixture of iron powder and acetic acid).
Troubleshooting Guide: Separation of Regioisomers
Even with an optimized synthesis, the separation of closely related regioisomers is often necessary. This section provides detailed protocols for purification.
Q3: What is the best general-purpose method to start separating my 5-Bromo-6-fluoroindole from its isomers?
Answer: The most versatile and widely applicable technique for separating regioisomers of this type is column chromatography . The polarity difference between 5-bromo-6-fluoroindole and its potential isomers (like 7-bromo-6-fluoroindole) is often sufficient to allow for separation on silica gel.
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Dissolve your crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and concentrate it by rotary evaporation to obtain a dry, free-flowing powder. This dry-loading method generally provides better resolution than loading the sample dissolved in a liquid.
-
Column Packing: Pack a glass column with silica gel using your starting eluent (a non-polar solvent system). A typical starting point is a mixture of Hexane and Ethyl Acetate.
-
Loading and Elution: Carefully add the silica-adsorbed crude product to the top of the packed column. Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain your desired product.
-
Combine and Concentrate: Combine the pure fractions containing the target isomer and remove the solvent under reduced pressure.
Data Presentation: Troubleshooting Chromatography
| Issue | Potential Cause | Recommended Solution |
| Poor Separation (Overlapping Spots) | Incorrect solvent system polarity. | Start with a very non-polar eluent (e.g., 98:2 Hexane:EtOAc) and increase polarity very slowly (gradient elution). Consider trying a different solvent system like Dichloromethane/Methanol. |
| Product Streaking on TLC/Column | Compound is too acidic/basic; strong interaction with silica. | Add a small amount of a modifier to your eluent. For indoles, which are weakly acidic, adding 0.5-1% triethylamine (TEA) can sharpen the peaks. |
| No Elution of Product | Solvent system is not polar enough. | Increase the percentage of the polar solvent (Ethyl Acetate) more rapidly or switch to a stronger solvent system like Dichloromethane/Methanol. |
Q4: Column chromatography failed to provide baseline separation. What other techniques can I use?
Answer: When isomers are very close in polarity, chromatography can be challenging. In these cases, recrystallization can be an exceptionally powerful purification method, provided there is a significant difference in the solubility of the isomers in a particular solvent system.[3]
Experimental Protocol: Trial Recrystallization
-
Solvent Screening: Place a small amount (10-20 mg) of the mixed-isomer solid into several different test tubes. Add a few drops of various solvents (e.g., ethanol, methanol, isopropanol, toluene, hexane, ethyl acetate) to each tube.
-
Heating and Dissolution: Gently heat the tubes to see if the solid dissolves completely. The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.
-
Cooling and Crystallization: Allow the tubes that showed complete dissolution upon heating to cool slowly to room temperature, and then in an ice bath. Observe for the formation of crystals.
-
Analysis: Isolate the crystals by filtration and wash with a small amount of the cold solvent. Allow the crystals and the remaining filtrate to dry. Analyze both the crystals and the solid from the filtrate by TLC or NMR to determine if a separation has occurred (i.e., if one isomer has preferentially crystallized).
-
Scale-Up: Once a suitable solvent is identified, scale up the recrystallization process with the bulk of your material.
If both chromatography and recrystallization fail, consider using preparative High-Performance Liquid Chromatography (Prep-HPLC), which offers much higher resolving power for difficult separations.[4]
Characterization Corner: Isomer Identification
After separation, it is crucial to unequivocally identify each isomer.
Q5: I have two separated products. How do I use NMR spectroscopy to confirm which one is 5-Bromo-6-fluoroindole?
Answer: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for distinguishing between these regioisomers. The key is to analyze the splitting patterns and coupling constants (J-values) of the protons on the benzene portion of the indole ring. The fluorine and bromine atoms will influence the adjacent protons in predictable ways.
Caption: A streamlined workflow for the structural confirmation of separated indole regioisomers using NMR spectroscopy.
Data Presentation: Expected ¹H NMR Data for Aromatic Protons
| Isomer | Proton | Expected Chemical Shift (δ ppm) | Expected Multiplicity & Coupling |
| 5-Bromo-6-fluoroindole | H-4 | ~7.8 | Doublet (d), ³J(H-F) ≈ 7-9 Hz |
| H-7 | ~7.3 | Doublet (d), ⁴J(H-F) ≈ 9-11 Hz | |
| 7-Bromo-6-fluoroindole | H-4 | ~7.5 | Doublet of doublets (dd) |
| H-5 | ~7.1 | Triplet or Doublet of doublets (t or dd) |
Note: These are approximate values. The exact chemical shifts and coupling constants will depend on the solvent used.[5]
Key Differentiators:
-
For 5-Bromo-6-fluoroindole: Look for two distinct doublets in the aromatic region. The proton at the C-4 position will be a doublet due to coupling with the fluorine at C-6. The proton at C-7 will also be a doublet due to coupling with the fluorine at C-6.[6]
-
For the 7-Bromo-6-fluoroindole isomer: The pattern will be more complex. You would expect to see a doublet of doublets for H-4 and a triplet-like signal for H-5, arising from couplings to both the adjacent proton and the fluorine atom.
-
¹⁹F NMR: In addition to ¹H NMR, ¹⁹F NMR spectroscopy can provide complementary information, confirming the electronic environment of the fluorine atom in each isomer.[7]
-
2D NMR: If ambiguity remains, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between the N-H proton and the proton at C-7, helping to confirm the substitution pattern.
By carefully analyzing the NMR data in conjunction with the separation techniques outlined above, researchers can confidently synthesize, purify, and characterize 5-Bromo-6-fluoroindole for its applications in drug discovery and materials science.
References
-
Lou, T., Liao, E-T., Wilsily, A., & Fillion, E. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure. Retrieved from [Link]
-
Loyola University Chicago. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Retrieved from [Link]
-
Vivari, J., et al. (2018). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC. Retrieved from [Link]
-
Andries-Ulmer, A., Brunner, C., Rehbein, J., & Gulder, T. (2018). Fluorine as a Traceless Directing Group for the Regiodivergent Synthesis of Indoles and Tryptophans. Journal of the American Chemical Society, 140(40), 13034-13041. Retrieved from [Link]
-
Trade Science Inc. (2011). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. TSI Journals. Retrieved from [Link]
-
Trade Science Inc. (2011). Organic CHEMISTRY. TSI Journals. Retrieved from [Link]
-
DiVA Portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]
-
Očenášová, L., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. PMC. Retrieved from [Link]
-
Shen, B., Semin, D., & Guo, G. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Chromatography A. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioseparation and Racemization of 3-Fluorooxindoles. PMC. Retrieved from [Link]
-
White Rose Research Online. (2022). A mild and regioselective route to fluoroalkyl aromatic compounds via directed cycloaddition reactions. Retrieved from [Link]
-
ChemRxiv. (n.d.). Draft manuscript. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Monobromoindigos: a new general synthesis, the characterization of all four isomers and an investigation into the purple colour of 6,6′-dibromoindigo. New Journal of Chemistry. Retrieved from [Link]
-
Pharmaceutical Technology. (2026, February 9). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluoro‐recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds. PMC. Retrieved from [Link]
-
Frontiers. (2024, January 16). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Retrieved from [Link]
-
MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
ResearchGate. (2019, July 30). (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]
-
PubMed. (2006, August 15). Gas-chromatographic separation of stereoisomers of dipeptides. Retrieved from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Enantioseparation and Racemization of 3-Fluorooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoro‐recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Definitive Structural Confirmation of Methyl 5-Bromo-6-fluoroindole-2-carboxylate: X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary: The Regiochemical Challenge
Methyl 5-bromo-6-fluoroindole-2-carboxylate (CAS: 1638759-63-3) is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and antiviral agents. However, its synthesis—often via Fischer indole cyclization or Reissert reaction—presents a severe regiochemical challenge.
The primary risk is the formation of the isomeric impurity Methyl 6-bromo-5-fluoroindole-2-carboxylate . Distinguishing the 5-bromo-6-fluoro isomer from the 6-bromo-5-fluoro isomer is notoriously difficult using standard 1D NMR due to the electronic similarity of the halogenated aromatic ring and the lack of adjacent protons for definitive NOE (Nuclear Overhauser Effect) coupling.
Recommendation: While NMR and MS are sufficient for purity checks, Single Crystal X-ray Diffraction (SC-XRD) is the only self-validating method to definitively confirm the regiochemistry of the halogen substitution pattern. This guide outlines the comparative performance of these techniques and provides a validated protocol for X-ray structure determination.
Comparative Analysis: X-ray vs. NMR vs. MS
The following table contrasts the utility of standard analytical techniques for this specific halo-indole derivative.
Table 1: Technique Performance Matrix
| Feature | 1H / 13C / 19F NMR | High-Res Mass Spec (HRMS) | X-ray Crystallography (SC-XRD) |
| Primary Utility | Purity, functional group ID | Molecular formula confirmation | Absolute 3D Structure & Regiochemistry |
| Regio-isomer ID | Low/Medium . Ambiguous coupling constants ( | None . Isomers have identical m/z (270.96 Da). | High . Distinguishes Br (Z=35) from F (Z=9) via electron density. |
| Sample State | Solution (DMSO-d6/CDCl3) | Solution / Gas Phase | Solid State (Single Crystal) |
| Data Confidence | Inferential (requires simulation or reference) | Inferential | Direct Observation |
| Time to Result | < 1 Hour | < 1 Hour | 24–48 Hours (including crystallization) |
Why NMR Fails at Certainty
In the 5-bromo-6-fluoro system, the protons at C4 and C7 are singlets (or doublets due to
-
Ambiguity: The chemical shift difference caused by a bromine at C5 vs. C6 is subtle.
-
Coupling: While
F NMR shows coupling to protons, determining whether the coupling is (ortho) or (meta) requires precise comparative models, which can be misleading without a known standard.
Why X-ray is the Gold Standard
X-ray crystallography maps electron density. The scattering power of an atom is proportional to the square of its number of electrons (
-
Bromine (Z=35): Massive electron density peak.
-
Fluorine (Z=9): Significantly smaller peak, comparable to Oxygen.
-
Result: The difference is unmistakable in the difference Fourier map (
), providing a binary "Yes/No" on the position of the heavy atom.
Decision Workflow: When to Deploy X-ray
The following diagram illustrates the logical pathway for characterizing halo-indoles, prioritizing efficiency while ensuring structural integrity.
Figure 1: Strategic workflow for structural confirmation of polysubstituted indoles.
Experimental Protocol: X-ray Structure Determination
This protocol is adapted from standard methodologies for halogenated indole esters (e.g., Acta Cryst. 2007, E63, o3505) and optimized for distinguishing heavy-atom isomers.
Phase 1: Crystallization
The goal is to obtain a single crystal with dimensions
-
Method: Slow Evaporation.
-
Solvent System: Acetone/Toluene (7:[1]3) or Methanol/Ethyl Acetate (1:1).
-
Procedure:
-
Dissolve 20 mg of the compound in 2 mL of Acetone.
-
Add 0.5 mL of Toluene.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.
-
Cover with parafilm and poke 3–4 small holes.
-
Store at room temperature (20–25°C) in a vibration-free zone.
-
Expectation: Colorless to pale yellow prisms should form within 48–72 hours.
-
Phase 2: Data Collection[1]
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).
-
Radiation Source: Molybdenum (Mo-K\alpha, \lambda = 0.71073 Å) .
-
Why Mo? Bromine absorbs Copper (Cu) radiation heavily, leading to absorption errors. Mo is harder and penetrates better, reducing systematic errors in heavy-atom structures.
-
-
Temperature: 100 K (Cryostream). Low temperature reduces thermal vibration, improving the resolution of the C-F and C-Br bond densities.
Phase 3: Refinement Strategy
-
Solution: Use Direct Methods (SHELXT or SHELXS). The Bromine atom will be the first peak found.
-
Assignment: Assign the heaviest peak to Br. Assign the remaining skeleton.[2]
-
Differentiation:
-
Refine the structure.[3] Look at the thermal ellipsoids (ADPs) at the C5 and C6 positions.
-
Validation Check: If you assign F to the Br position, the thermal ellipsoid will be tiny (the model thinks there is too much electron density for a Fluorine). If you assign Br to the F position, the ellipsoid will "blow up" (model thinks there is not enough density).
-
Correct Assignment: ADPs for Br and F should be comparable to Carbon atoms when correctly placed.
-
Supporting Data: Critical Validation Parameters
When analyzing your X-ray data, compare your results against these reference values derived from similar halo-indole structures.
Table 2: Expected Bond Parameters (Reference)
| Parameter | C–Br Bond (Position 5) | C–F Bond (Position 6) | Indole Planarity |
| Bond Length (Å) | 1.89 – 1.91 Å | 1.33 – 1.36 Å | RMS Deviation < 0.02 Å |
| Electron Density | High ( | Medium ( | Planar ring system |
| Geometry | C4-C5-Br angle | C5-C6-F angle | Ester group may twist |
Interpretation:
-
If the bond length at C5 is
Å, you have the wrong isomer (likely 5-fluoro). -
If the bond length at C5 is
Å, you have the correct 5-bromo substitution.
Visualizing the Difference
The diagram below conceptualizes the electron density map differences you will observe during refinement.
Figure 2: Expected electron density and bond length markers for the target isomer.
References
-
Butcher, R. J., Jasinski, J. P., Yathirajan, H. S., Ashalatha, B. V., & Narayana, B. (2007).[1] Methyl 5-bromo-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3505.
- Core Reference: Provides the unit cell and packing data for the 5-bromo analog, serving as the closest crystallographic anchor point.
- Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles. Springer Science & Business Media.
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
- Methodology: The standard protocol for refining heavy-atom structures (Br)
-
PubChem. (n.d.). Methyl 5-bromo-6-fluoroindole-2-carboxylate (Compound).[2][4][5] National Library of Medicine.
- Data Source: Verification of chemical identifiers (CAS 1638759-63-3) and predicted properties.
Sources
- 1. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]
- 2. PubChemLite - Methyl 5-bromo-6-fluoroindole-2-carboxylate (C10H7BrFNO2) [pubchemlite.lcsb.uni.lu]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. methyl 5-bromo-6-fluoro-1H-indole-2-carboxylate | CAS:2006277-60-5 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 5. Methyl 5-Bromo-6-fluoroindole-2-carboxylate (1 x 100 mg) | Reagentia [reagentia.eu]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 5-Bromo-6-fluoroindole-2-carboxylate
For the diligent researcher, the journey of discovery does not end with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final step is the safe and compliant disposal of all chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 5-Bromo-6-fluoroindole-2-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. The principles outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical lifecycle management.
Hazard Assessment and Initial Considerations
All laboratory personnel handling this compound should be thoroughly familiar with general safe handling procedures for organic substances, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves.[2][4] All handling of the solid compound or its solutions should ideally be conducted within a fume hood to minimize inhalation exposure.[2]
The Cardinal Rule: Segregation of Halogenated Waste
The foundational principle for the disposal of Methyl 5-Bromo-6-fluoroindole-2-carboxylate is its strict segregation as a halogenated organic waste.[1][5] This is not merely a matter of good housekeeping; it is a critical step for both safety and regulatory compliance. Halogenated and non-halogenated waste streams are treated differently in the disposal process, often involving high-temperature incineration for the former to ensure the complete destruction of the halogenated molecules.[1] Mixing these waste streams can lead to dangerous reactions and complicates the disposal process, often increasing costs.[6]
Table 1: Waste Segregation Quick Guide
| Waste Type | Examples | Designated Container |
| Halogenated Organic Waste | Methyl 5-Bromo-6-fluoroindole-2-carboxylate, Dichloromethane, Chloroform, solutions containing these solvents. | Clearly labeled "Halogenated Organic Waste" container. |
| Non-Halogenated Organic Waste | Acetone, Ethanol, Hexane, Toluene. | Clearly labeled "Non-Halogenated Organic Waste" container. |
| Aqueous Waste | Solutions of non-hazardous salts, dilute acids and bases (neutralized to a pH between 5.5 and 11.0 for drain disposal, if permitted by institutional policy).[7] | Labeled "Aqueous Waste" or disposed of down the drain only with explicit permission from your institution's Environmental Health and Safety (EHS) department. |
| Solid Chemical Waste | Contaminated gloves, weigh boats, pipette tips, silica gel. | Labeled, sealed plastic bag or container for solid hazardous waste.[8] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of Methyl 5-Bromo-6-fluoroindole-2-carboxylate and associated waste.
Step 1: Container Selection and Preparation
-
Choose the Right Container: Select a waste container that is in good condition and chemically compatible with Methyl 5-Bromo-6-fluoroindole-2-carboxylate and any solvents used. Plastic containers are often preferred over glass for storing hazardous waste to minimize the risk of breakage.[9][10]
-
Proper Labeling is Non-Negotiable: Before adding any waste, the container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[11]
-
The full, unabbreviated chemical name: "Methyl 5-Bromo-6-fluoroindole-2-carboxylate".[11]
-
If in solution, list all components and their approximate percentages.[11]
-
The date of waste generation (the date the first drop of waste is added).[9]
-
The name of the principal investigator and the laboratory location (building and room number).[9]
-
Step 2: Waste Accumulation
-
Solid Waste:
-
Place any un-used or contaminated solid Methyl 5-Bromo-6-fluoroindole-2-carboxylate directly into a designated solid hazardous waste container.
-
Contaminated consumables such as gloves, weigh paper, and pipette tips should also be collected in a container or a sealed, labeled bag for solid hazardous waste.[12]
-
-
Liquid Waste (Solutions):
-
Carefully pour solutions containing Methyl 5-Bromo-6-fluoroindole-2-carboxylate into the designated "Halogenated Organic Waste" container.
-
Use a funnel to prevent spills. Remove the funnel immediately after use and securely close the container. Do not leave a funnel in an open waste container. [11] This is a common violation of safety regulations as it allows for the evaporation of volatile organic compounds into the lab environment.[13]
-
-
Empty "Empty" Containers: The original container of Methyl 5-Bromo-6-fluoroindole-2-carboxylate is not truly empty. Trace amounts of the chemical will remain. This container must be treated as hazardous waste and disposed of through your institution's EHS program.[12] Do not rinse the container into the sink. The first rinseate from any glassware that contained the compound must also be collected as hazardous waste.[7]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Your laboratory's designated hazardous waste storage area is known as a Satellite Accumulation Area (SAA).[10][11]
-
Store the sealed and labeled hazardous waste container in your designated SAA.
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11]
-
Ensure that incompatible waste types (e.g., acids and bases, oxidizers and flammables) are segregated within the SAA to prevent accidental reactions.[11]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA. For certain acutely toxic wastes (P-listed), the limit is one quart.[10][13]
Arranging for Final Disposal
Chemical waste disposal is a highly regulated process under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9] As such, you cannot simply throw chemical waste in the regular trash or pour it down the drain.[9]
-
Contact your Institutional EHS Office: Your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department is your partner in compliant disposal.[11] They are the only ones authorized to collect and transport hazardous waste from your laboratory.
-
Schedule a Pickup: Once your waste container is about 90% full, or if you are approaching the storage time limit (often up to 12 months, but check with your institution), you must schedule a waste pickup.[10][11] This is typically done by submitting a chemical waste pickup form, which may be available online.[9][13]
-
Prepare for Pickup: Ensure all containers are properly labeled and sealed. Leaking or improperly labeled containers will not be accepted for pickup.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Methyl 5-Bromo-6-fluoroindole-2-carboxylate and associated waste.
Caption: Decision-making workflow for the proper disposal of chemical waste.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.
References
-
How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Waste Management. Bucknell University. [Link]
-
Safe Handling & Disposal of Organic Substances. Science Ready. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]
-
Chemical Waste Disposal. Stanford Environmental Health & Safety. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of North Carolina. [Link]
-
Organic Solvents. University of Tennessee, Knoxville Environmental Health and Safety. [Link]
-
Proper Handling of Hazardous Waste Guide. Environmental Protection Agency. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. scienceready.com.au [scienceready.com.au]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. vumc.org [vumc.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
